molecular formula C29H23Cl2NO2 B1418665 5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid CAS No. 1194550-56-5

5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Cat. No. B1418665
M. Wt: 488.4 g/mol
InChI Key: RFPXSBPPTIPBLP-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid is a carboxylic acid derivative of tetrahydroisoquinoline with a trityl group and two chlorine atoms attached to the tetrahydroisoquinoline ring . It is a tetrahydroisoquinoline derivative and lymphocyte function-associated antigen-1 (LFA-1) antagonist .


Synthesis Analysis

This compound is used in pharmaceutical synthesis . It is often used as an intermediate in organic synthesis for the preparation of other organic compounds .


Molecular Structure Analysis

The molecular formula of this compound is C29H23Cl2NO2 . The compound has a complex structure with a tetrahydroisoquinoline ring, two chlorine atoms, a carboxylic acid group, and a trityl group .


Chemical Reactions Analysis

This compound is often used as an intermediate in organic synthesis . It can be used in the preparation of other organic compounds .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 488.40 . The predicted boiling point is 598.2±50.0 °C . The predicted density is 1.323±0.06 g/cm3 . The predicted pKa is 1.40±0.20 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Tetrahydroisoquinolines : Research on the synthesis of various tetrahydroisoquinoline derivatives, including those related to 5,7-Dichloro-2-trityl-tetrahydroisoquinoline, has been explored. These studies focus on the reaction of homophthalic anhydride and benzylamine derivatives in different solvents and temperatures, yielding mixtures of trans- and cis-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids along with by-products. This research is significant in understanding the synthesis pathways and conditions for creating these compounds (Kandinska, Kozekov, & Palamareva, 2006).

  • Conformational and Stereochemical Requirements : Studies have also been conducted on the structural and conformational aspects of tetrahydroisoquinoline derivatives. For instance, 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives derived from kynurenic acid have been synthesized and evaluated for their antagonist activity at the glycine site on the NMDA receptor. These studies are crucial for understanding the structural requirements for biological activity (Carling et al., 1992).

Pharmacological Significance

  • Biological Activity and Applications : Research into the pharmacological applications of tetrahydroisoquinoline derivatives, such as 5,7-Dichloro-2-trityl-tetrahydroisoquinoline, is an active area. For example, the synthesis and biological evaluation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as novel peroxisome proliferators-activated receptor (PPAR) gamma agonists have been explored. These findings are pivotal in developing new drugs with potential therapeutic applications (Azukizawa et al., 2008).

  • Antioxidant Properties : Certain derivatives of tetrahydroisoquinoline, like N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid, have been shown to exhibit significant antioxidant properties. Such studies are important for the development of compounds with potential antioxidant applications (Kawashima, Itoh, Matsumoto, Miyoshi, & Chibata, 1979).

Safety And Hazards

The safety and hazards of this compound have not been fully studied . Therefore, appropriate laboratory safety procedures and personal protective measures, such as wearing protective eyewear and gloves, should be followed when handling and using this chemical . The compound has hazard statements H302, H315, H319, H335 and precautionary statements P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

This compound can be used in the preparation of novel series of compounds which has been found to be a potent LFA-1/ICAM-1 Antagonist SAR 1118 as an Ophthalmic Solution for treating dry eye .

properties

IUPAC Name

5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23Cl2NO2/c30-25-18-20-19-32(17-16-24(20)27(31)26(25)28(33)34)29(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,18H,16-17,19H2,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPXSBPPTIPBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC(=C(C(=C21)Cl)C(=O)O)Cl)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
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5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
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5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
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5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
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5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
Reactant of Route 6
5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

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